4,4'-Bis(octyloxy)-1,1'-biphenyl

Description

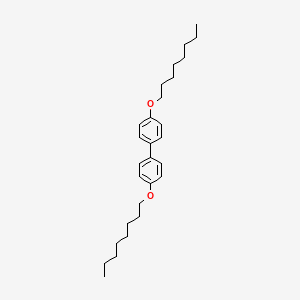

4,4'-Bis(octyloxy)-1,1'-biphenyl is a symmetrically substituted biphenyl derivative featuring octyloxy (-O-C₈H₁₇) groups at the 4 and 4' positions of the biphenyl core. This compound is characterized by its extended alkyl chains, which enhance solubility in organic solvents and influence its thermal stability and mesomorphic behavior.

Properties

CAS No. |

21470-43-9 |

|---|---|

Molecular Formula |

C28H42O2 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

1-octoxy-4-(4-octoxyphenyl)benzene |

InChI |

InChI=1S/C28H42O2/c1-3-5-7-9-11-13-23-29-27-19-15-25(16-20-27)26-17-21-28(22-18-26)30-24-14-12-10-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |

InChI Key |

JLYWHCZNZZHMSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Biphenyl Derivatives with Alkoxy/Aryl Substituents

- Alkyl vs. Aryl Substituents : The octyloxy chains in this compound contrast with rigid aryl groups in compounds like 4,4′-bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi), which is used in OLEDs due to its conjugated structure for efficient light emission . The octyloxy groups likely reduce crystallinity compared to DPVBi, favoring solution-processable materials.

- Thermal Behavior : Methoxymethyl-substituted biphenyls (e.g., ) exhibit lower melting points (~50°C) compared to halogenated derivatives (e.g., bromomethyl analogs in ), suggesting that longer alkyl chains (octyloxy) further depress melting points.

Structural Conformations and Crystallography

- Planar vs. Twisted Biphenyl Cores : In 4,4′-bis[3-(pyrrolidin-1-yl)propynyl]-1,1′-biphenyl, the biphenyl core is coplanar due to crystallographic inversion symmetry. In contrast, its 2-methylpyrrolidinyl analogue adopts a twisted conformation (dihedral angle: 28.76°) . The octyloxy groups in this compound may induce similar twisting, affecting packing efficiency and optoelectronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.